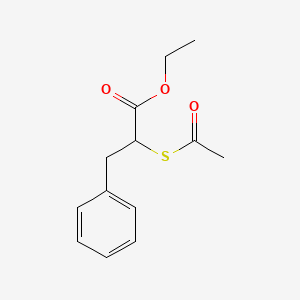

Ethyl 2-acetylsulfanyl-3-phenylpropanoate

Description

Ethyl 2-acetylsulfanyl-3-phenylpropanoate is an ester derivative featuring a phenyl group at the C3 position and an acetylsulfanyl (-SCOCH₃) moiety at the C2 position of the propanoate backbone. This analysis focuses on structurally related esters with variations in functional groups, heterocyclic moieties, or sulfur-containing substituents.

Properties

IUPAC Name |

ethyl 2-acetylsulfanyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-3-16-13(15)12(17-10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMARCACLHHTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)SC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl R-2-Acetylthio-3-phenylpropionate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl R-2-Acetylthio-3-phenylpropionate may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl R-2-Acetylthio-3-phenylpropionate undergoes various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters.

Scientific Research Applications

Ethyl R-2-Acetylthio-3-phenylpropionate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl R-2-Acetylthio-3-phenylpropionate involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Groups

(i) Ethyl 3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate

- Structure : Features a sulfonamido (-SO₂NH-) group instead of acetylsulfanyl.

- Synthesis : Prepared via Zn-mediated conjugate addition of iodoacetate to (E)-N-benzylidene sulfonamides (yield: 96%) .

- Key Data :

(ii) Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate

- Structure : Contains a simpler sulfanyl (-S-) group linked to a 3-methylphenyl substituent .

- Key Data :

- Comparison : The absence of an acetyl group reduces steric hindrance and electronic withdrawal, possibly increasing nucleophilic reactivity at the sulfur atom compared to the target compound.

Analogues with Different Functional Groups

(i) Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

- Structure : Substitutes acetylsulfanyl with a fluoro (-F) and oxo (=O) group at C2 and C3, respectively .

- Key Data :

(ii) Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate

- Structure: Cyano (-CN) and acrylate groups introduce conjugation and planarity .

- Key Data :

- Comparison: The cyano group enhances rigidity and electronic conjugation, differing from the acetylsulfanyl’s flexibility and sulfur-centered reactivity.

Analogues with Heterocyclic Moieties

Ethyl 2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)-3-p-tolylpropanoate

Other Esters with Similar Backbones

Ethyl 3-(2-furyl)propanoate

Biological Activity

Ethyl 2-acetylsulfanyl-3-phenylpropanoate, also known as Ethyl R-2-acetylthio-3-phenylpropionate, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetylthio group and a phenylpropionate moiety. Its molecular formula is C13H16O3S, and it has a molecular weight of 252.34 g/mol. The compound exhibits specific stereochemistry that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, which modulates their activity. This interaction can influence several biochemical pathways, leading to various biological effects such as enzyme inhibition and modulation of protein interactions.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications in diseases where these enzymes are dysregulated.

Anti-inflammatory Effects

Studies suggest that this compound may exhibit anti-inflammatory properties. It has been investigated for its potential to reduce inflammation in various biological models, indicating its utility in treating conditions characterized by excessive inflammatory responses .

Analgesic Properties

In addition to anti-inflammatory effects, this compound has shown promise as an analgesic agent. Its ability to modulate pain pathways could make it a candidate for further development in pain management therapies.

Case Studies and Experimental Data

- In Vitro Studies : In vitro experiments have demonstrated that this compound can inhibit the activity of certain enzymes related to inflammation and pain signaling pathways. For instance, enzyme assays indicated a significant reduction in enzyme activity at specific concentrations of the compound.

- Animal Models : In vivo studies using animal models have provided evidence of the compound's efficacy in reducing inflammation and pain. Doses administered in these studies resulted in measurable decreases in inflammatory markers and pain response behaviors .

- Comparative Studies : Comparative analysis with similar compounds revealed that this compound exhibits enhanced biological activity due to its unique structural characteristics. This highlights the importance of the acetylthio group in conferring specific biological effects compared to other thioesters or propionates.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.